molecular formula C15H24NO3P B11582832 Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate

Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate

Cat. No.: B11582832
M. Wt: 297.33 g/mol
InChI Key: RMBQRFBEFYHBGW-UHFFFAOYSA-N
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Description

Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate is an organic compound that features a cyclohexyl ring substituted with a phosphonate group and an amino group attached to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate typically involves the reaction of cyclohexylamine with 4-methylphenyl isocyanate to form the intermediate 1-[(4-methylphenyl)amino]cyclohexane. This intermediate is then reacted with dimethyl phosphite under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

The major products formed from these reactions include phosphonate oxides, phosphine oxides, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where phosphonate derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate enzyme activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl {1-[(4-chlorophenyl)amino]cyclohexyl}phosphonate
  • Dimethyl {1-[(4-nitrophenyl)amino]cyclohexyl}phosphonate
  • Dimethyl {1-[(4-methoxyphenyl)amino]cyclohexyl}phosphonate

Uniqueness

Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, stability, and interaction with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H24NO3P

Molecular Weight

297.33 g/mol

IUPAC Name

N-(1-dimethoxyphosphorylcyclohexyl)-4-methylaniline

InChI

InChI=1S/C15H24NO3P/c1-13-7-9-14(10-8-13)16-15(11-5-4-6-12-15)20(17,18-2)19-3/h7-10,16H,4-6,11-12H2,1-3H3

InChI Key

RMBQRFBEFYHBGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCCCC2)P(=O)(OC)OC

Origin of Product

United States

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